
3-(DI-T-Butylphosphino)propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(DI-T-Butylphosphino)propylamine is a chemical compound with the molecular formula C11H26NP and a molecular weight of 203.30 g/mol . It is commonly used in various fields such as medical, environmental, and industrial research. The compound is known for its unique structure, which includes a phosphine group attached to a propylamine chain, making it a valuable ligand in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DI-T-Butylphosphino)propylamine typically involves the reaction of di-tert-butylphosphine with 3-chloropropylamine under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine group. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(DI-T-Butylphosphino)propylamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Coordination: The compound acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically used in substitution reactions.
Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used in forming coordination complexes.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Substituted Amines: Formed through nucleophilic substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Wissenschaftliche Forschungsanwendungen
3-(DI-T-Butylphosphino)propylamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(DI-T-Butylphosphino)propylamine involves its ability to act as a ligand, forming stable complexes with transition metals . These metal complexes can then participate in various catalytic processes, facilitating reactions such as hydrogenation, cross-coupling, and polymerization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(DI-T-Butylphosphino)propylamine: C11H26NP
(3-AMINOPROPYL)DI-TERT-BUTYL PHOSPHANE: Similar structure with slight variations in the functional groups.
3-(DI-TERT-BUTYLPHOSPHINO)PROPYLAMINE: Another variant with similar properties.
Uniqueness
This compound stands out due to its high stability and reactivity as a ligand in coordination chemistry . Its ability to form stable complexes with a wide range of transition metals makes it a versatile compound in various applications .
Eigenschaften
IUPAC Name |
3-ditert-butylphosphanylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26NP/c1-10(2,3)13(9-7-8-12)11(4,5)6/h7-9,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREMCOLELPAPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCCN)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
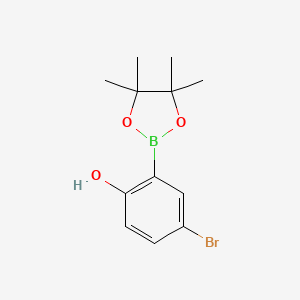

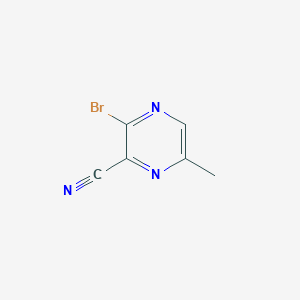
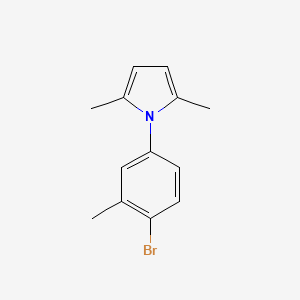

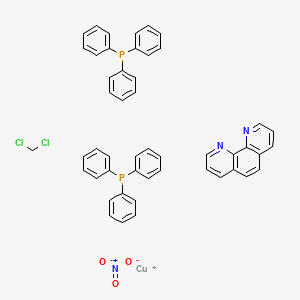
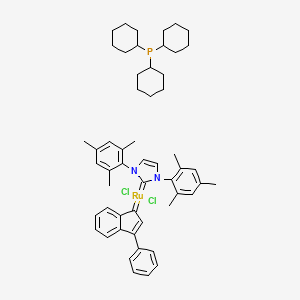
![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride](/img/structure/B6338423.png)
![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride](/img/structure/B6338426.png)
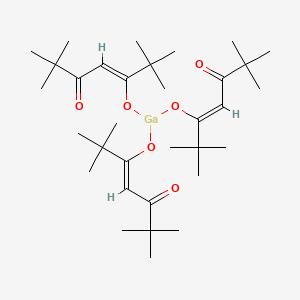

![(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P](/img/structure/B6338440.png)
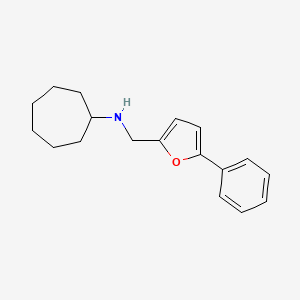
![(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE](/img/structure/B6338449.png)
